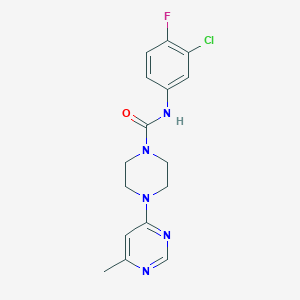

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CFM-2, and it is a piperazine derivative that has been shown to have promising results in various research studies.

科学的研究の応用

Synthesis and Chemical Modifications

- An alternative route for the synthesis of a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, has been developed. This synthesis involves coupling between specific carboxamide and ethanol derivatives (Shahinshavali et al., 2021).

Radioligands and Imaging

- Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, demonstrating the versatility of these compounds in neuroimaging applications (Gao et al., 2008).

Biological Evaluation and Activity

- Studies on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activities, highlighting the biological relevance of such compounds (Babu et al., 2015).

Structural Analysis

- The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, have been studied, demonstrating the importance of structural analysis in understanding these compounds (Ullah & Stoeckli-Evans, 2021).

Medicinal Chemistry Applications

- Piperazine-1-yl-1H-indazole derivatives, including compounds structurally similar to N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, play a significant role in medicinal chemistry, as indicated by the synthesis and docking studies of related compounds (Balaraju et al., 2019).

作用機序

Target of Action

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as F6257-6207 or GS-6207, is a novel, first-in-class inhibitor of the HIV-1 capsid protein (CA) . The HIV-1 capsid protein is a crucial component of the virus’s structure and plays a significant role in the viral replication cycle .

Mode of Action

F6257-6207 interacts with the HIV-1 capsid protein, inhibiting multiple CA-dependent functions essential for viral replication . This includes the inhibition of HIV assembly, proper viral capsid formation, and nuclear entry of proviral DNA . This unique, multi-stage mechanism of action makes F6257-6207 a potent inhibitor of HIV-1 .

Biochemical Pathways

The primary biochemical pathway affected by F6257-6207 is the HIV-1 replication cycle. By inhibiting the function of the HIV-1 capsid protein, F6257-6207 disrupts the assembly of new viral particles, the formation of the viral capsid, and the integration of the viral genome into the host cell’s DNA . These disruptions to the viral replication cycle result in a significant reduction in viral load .

Pharmacokinetics

The pharmacokinetic profile of F6257-6207 is characterized by potent antiviral activity, low predicted human clearance, and low aqueous solubility . These properties make it well suited for an extended-release parenteral formulation . In clinical studies, single subcutaneous doses of F6257-6207 have shown sustained delivery, with peak plasma concentrations (Tmax) ranging from 21 to 35 days and median apparent terminal half-life (t1/2) between 30 to 38 days . These pharmacokinetic properties support a dosing interval of at least 3 months .

Result of Action

The molecular and cellular effects of F6257-6207’s action include a significant reduction in viral load and the potential to overcome resistance to other antiretroviral therapies . F6257-6207 retains full potency against a broad range of HIV-1 mutants resistant to other antiretroviral classes, including those with naturally occurring Gag polymorphisms conferring resistance to maturation inhibitors .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-11-8-15(20-10-19-11)22-4-6-23(7-5-22)16(24)21-12-2-3-14(18)13(17)9-12/h2-3,8-10H,4-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUKCVTWCAXBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)

![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)